1,2-Propanediol-d3

Description

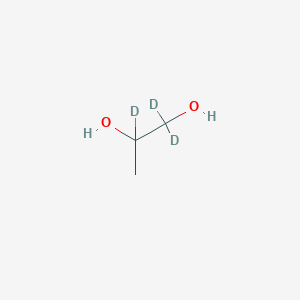

1,2-Propanediol-d3 (deuterated propylene glycol) is a stable isotopologue of 1,2-propanediol (CAS 57-55-6, molecular formula C₃H₈O₂), where three hydrogen atoms are replaced with deuterium (²H or D). This substitution enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, as deuterium nuclei produce negligible background signals, allowing precise structural elucidation of organic molecules . The compound is widely employed in pharmaceutical research, metabolic studies, and synthetic chemistry as a non-radioactive tracer.

Properties

CAS No. |

70195-21-0 |

|---|---|

Molecular Formula |

C3H8O2 |

Molecular Weight |

79.11 g/mol |

IUPAC Name |

1,1,2-trideuteriopropane-1,2-diol |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i2D2,3D |

InChI Key |

DNIAPMSPPWPWGF-UHVFUKFASA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C)O)O |

Canonical SMILES |

CC(CO)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Glycerol

- Glycerol, a triol widely available as a byproduct of biodiesel production, is the primary feedstock.

- Hydrogenation is performed in the presence of heterogeneous catalysts, often copper-chromite based, under elevated temperature (150–280 °C) and pressure (20–300 bar).

- The process converts glycerol to 1,2-propanediol with high purity (≥98%), especially when followed by distillation purification.

- Water content in glycerol feed is controlled (preferably below 15% by weight) to optimize reaction efficiency and product quality.

- The reaction typically uses hydrogen gas; for deuterated product synthesis, deuterium gas (D2) would replace hydrogen to incorporate deuterium atoms selectively.

- Catalyst composition is crucial: copper (30–40 wt%), chromium (23–30 wt%), barium (1.5–3 wt%), silicon, manganese, zirconium, or cerium oxides are common components.

- Continuous flow reactors with fixed catalyst beds are preferred for industrial scale.

Hydration of Propylene Oxide

- Propylene oxide can be hydrated chemically or enzymatically to yield 1,2-propanediol.

- Using deuterated water (D2O) in hydration leads to incorporation of deuterium atoms at hydroxyl positions.

- This method is less commonly used for deuterated versions due to isotopic scrambling and lower control over labeling positions.

Microbial Fermentation Routes

- Microbial biosynthesis from renewable feedstocks (e.g., sugars like fucose or rhamnose) can produce 1,2-propanediol.

- For deuterated compounds, microbial cultures can be grown in deuterated media, but this is costly and less efficient for large-scale production.

Preparation Methods Specific to this compound

To prepare this compound, the goal is selective incorporation of three deuterium atoms. Common approaches include:

Catalytic Hydrogenation of Glycerol Using Deuterium Gas

- Replace hydrogen gas with deuterium gas (D2) in the hydrogenation of glycerol.

- Reaction conditions: 180–220 °C, 100–250 bar pressure, copper-chromite catalyst.

- Glycerol feed should be anhydrous or have minimal water to prevent proton exchange that would reduce deuterium incorporation.

- The catalyst and reaction parameters are similar to the non-deuterated process but require strict exclusion of protium sources.

- Resulting 1,2-propanediol will have deuterium atoms incorporated at the positions where hydrogenation occurs, typically on the carbon atoms adjacent to hydroxyl groups.

Use of Deuterated Glycerol or Deuterated Precursors

- Starting from glycerol-d5 (fully deuterated glycerol) can ensure maximum deuterium incorporation.

- Glycerol-d5 can be synthesized or purchased, then hydrogenated with protium gas or deuterium gas, depending on desired labeling pattern.

- This method is costly but provides high isotopic purity.

Data Table: Comparison of Preparation Methods for this compound

| Method | Starting Material | Deuterium Source | Catalyst/Conditions | Deuterium Incorporation Sites | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Catalytic hydrogenation of glycerol with D2 | Glycerol (anhydrous) | Deuterium gas (D2) | Copper-chromite catalyst, 180–220 °C, 100–250 bar | Carbon-bound hydrogens adjacent to OH groups | High isotopic purity, industrially scalable | Requires expensive D2 gas, strict moisture control |

| Hydrogenation of glycerol-d5 | Glycerol-d5 (fully deuterated) | Hydrogen or deuterium gas | Same as above | Full deuteration possible | Maximum isotopic labeling | Very high cost of glycerol-d5 |

| Hydration of propylene oxide in D2O | Propylene oxide | Deuterated water (D2O) | Acid/base catalysis, moderate temperature | Hydroxyl hydrogens only | Simple method for hydroxyl labeling | Limited to hydroxyl positions, isotopic scrambling possible |

| Post-synthetic exchange in D2O | 1,2-Propanediol | Deuterated water (D2O) | Acid/base catalysis | Hydroxyl hydrogens only | Easy to perform | Does not label carbon-bound hydrogens |

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form deuterated hydroxyacetone or deuterated lactic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield deuterated propanol. Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.

Esterification: this compound can react with carboxylic acids to form deuterated esters. This reaction is typically catalyzed by acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Substitution: Halogenation of this compound can produce deuterated halopropanols. Common halogenating agents include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Palladium on carbon (Pd/C), platinum (Pt), and hydrogen gas (H2) under high pressure.

Esterification: Carboxylic acids, sulfuric acid (H2SO4), and p-toluenesulfonic acid (PTSA) under reflux conditions.

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and sodium iodide (NaI) in the presence of a solvent such as dichloromethane (CH2Cl2).

Major Products Formed

Oxidation: Deuterated hydroxyacetone, deuterated lactic acid.

Reduction: Deuterated propanol.

Esterification: Deuterated esters.

Substitution: Deuterated halopropanols.

Scientific Research Applications

1,2-Propanediol-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a solvent and reagent in various chemical reactions. Its deuterated form is particularly useful in NMR spectroscopy for studying molecular structures and dynamics.

Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs. Deuterated compounds can provide insights into drug interactions and metabolic pathways.

Industry: Used in the production of deuterated solvents, which are essential for NMR spectroscopy and other analytical techniques. It is also employed in the synthesis of deuterated pharmaceuticals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-propanediol-d3 depends on its specific application. In NMR spectroscopy, the presence of deuterium atoms provides valuable information about molecular structures and dynamics. Deuterium has a different magnetic moment compared to hydrogen, which allows for the differentiation of deuterated and non-deuterated regions in a molecule.

In metabolic studies, this compound can be used as a tracer to investigate metabolic pathways and the incorporation of deuterated compounds into biomolecules. The deuterium atoms can be detected using mass spectrometry, providing insights into the metabolism and distribution of the compound.

Comparison with Similar Compounds

1,2-Propanediol (Propylene Glycol)

- Structure : C₃H₈O₂, with hydroxyl groups on C1 and C2.

- Key Differences :

- Isotopic Composition : 1,2-Propanediol-d3 replaces three H atoms with D, altering its molecular weight (76.09 vs. ~79.12 g/mol for deuterated form) and NMR spectral properties .

- Applications : While regular 1,2-propanediol is used as a solvent, humectant, and antifreeze, the deuterated form is specialized for analytical techniques like ¹H-NMR and mass spectrometry .

- Safety : Both compounds share similar toxicity profiles, but deuterated forms may require specific handling due to isotopic labeling .

1,2-Propanedithiol (CAS 814-67-5)

- Structure : C₃H₈S₂, with thiol (-SH) groups replacing hydroxyls.

- Key Differences: Reactivity: The thiol groups confer strong nucleophilic and metal-chelating properties, unlike the diol’s hydrogen-bonding capability. Applications: 1,2-Propanedithiol is used in synthesizing metal complexes and stabilizing nanoparticles, whereas this compound serves analytical roles .

- Research : Studies highlight 1,2-propanedithiol’s role in detoxification (e.g., binding heavy metals), contrasting with this compound’s use in tracing metabolic pathways .

(2R)-3-(3,4,5-Trimethoxyphenyl)-1,2-Propanediol

3-(1-Hydroxycyclohexyl)-2-Methylpropane-1,2-Diol (CAS 62095-99-2)

- Structure : Branched diol with a cyclohexyl-hydroxyl group.

- Key Differences :

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | CAS | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound | C₃H₅D₃O₂ | N/A | ~79.12 | NMR spectroscopy, tracers |

| 1,2-Propanediol | C₃H₈O₂ | 57-55-6 | 76.09 | Solvent, antifreeze |

| 1,2-Propanedithiol | C₃H₈S₂ | 814-67-5 | 124.22 | Metal chelation |

| (2R)-3-(Trimethoxyphenyl)-1,2-propanediol | C₁₂H₁₈O₅ | N/A | 242.27 | Antimicrobial agents |

Biological Activity

1,2-Propanediol-d3, also known as propylene glycol-d3, is a deuterated form of 1,2-propanediol. This compound is widely used in various applications, including pharmaceuticals, food products, and cosmetics. Understanding its biological activity is critical for evaluating its safety and efficacy in these contexts.

This compound exhibits several biological activities that are essential for its applications. Its primary mechanism involves acting as a solvent and carrier for other compounds, enhancing their absorption and bioavailability. This property is particularly relevant in pharmaceutical formulations where it can facilitate the delivery of active ingredients through biological membranes.

1. Developmental Toxicity in Zebrafish

A study investigated the effects of 1,2-propanediol on early development using zebrafish as a model organism. Zebrafish embryos were exposed to concentrations of 1.25% and 2.5% of the compound from 6 to 72 hours post-fertilization. Key findings include:

- Hatching Success: Significantly reduced in embryos exposed to 2.5% concentration at 48 hours.

- Growth Impact: Exposure led to decreased growth rates.

- Morphological Effects: Increased incidence of string heart, pericardial edema, and yolk sac edema.

- Behavioral Changes: Larvae exhibited hyperactive swimming behavior when exposed to 1.25% concentration .

2. Microbial Production Pathways

Research has shown that various microorganisms can synthesize 1,2-propanediol through metabolic pathways involving deoxyhexoses. Notably:

- Key Enzymes: The conversion process involves enzymes such as l-fucose/rhamnose isomerase and propanediol oxidoreductase.

- Anaerobic Conditions: Initial studies suggested that anaerobic conditions were necessary for production; however, recent findings indicate that aerobic conditions can also facilitate this process .

Comparative Biological Activity

The biological activity of this compound can be compared with its non-deuterated counterpart regarding its penetration enhancement properties in dermal applications. Studies indicate that while both forms can enhance drug absorption through the skin, the deuterated version may exhibit slightly different pharmacokinetic profiles due to isotopic effects.

| Property | 1,2-Propanediol | This compound |

|---|---|---|

| Hatching Success | N/A | Reduced at high doses |

| Growth Rate | N/A | Decreased |

| Morphological Changes | N/A | Edema observed |

| Penetration Enhancement | Moderate | Slightly different |

Safety Assessments

The safety profile of this compound has been evaluated in various contexts:

Q & A

Q. How can researchers ensure consistent solubility of 1,2-Propanediol-d3 in experimental setups?

Methodological Answer: Solubility is temperature-dependent; pre-warm solvents to 25°C and validate dissolution via visual inspection or UV-Vis spectroscopy. For cell culture applications, filter the compound through a 0.22 µm membrane to prevent microbial contamination . Data Example:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

|---|---|---|

| Water | 25 | ≥500 |

| DMSO | 25 | ≥300 |

Q. What protocols are recommended for synthesizing this compound with high isotopic purity?

Methodological Answer: Use catalytic deuteration of 1,2-Propanediol using deuterium gas (D₂) over palladium catalysts. Purify via fractional distillation under reduced pressure (e.g., 10 mmHg at 80°C) and confirm isotopic purity (>98% deuterium) using mass spectrometry (MS) or ²H-NMR .

Q. How should this compound be handled to ensure stability in long-term storage?

Methodological Answer: Store in amber glass containers under inert gas (argon) at 4°C. Monitor degradation via HPLC with a C18 column (mobile phase: 70% methanol/30% water; flow rate: 1 mL/min) to detect oxidation byproducts .

Q. What analytical techniques are optimal for characterizing this compound in mixtures?

Methodological Answer: Combine GC-MS (column: DB-5MS; temperature ramp: 50°C to 250°C at 10°C/min) for volatility-based separation and ¹H/²H-NMR (400 MHz, D₂O solvent) to distinguish deuterated vs. non-deuterated protons .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) of this compound be quantified in enzymatic studies?

Methodological Answer: Conduct parallel reactions with 1,2-Propanediol (light) and -d3 (heavy) forms. Measure reaction rates via stopped-flow spectroscopy and calculate KIE using . Control for solvent isotope effects by using deuterated buffers .

Q. What strategies resolve contradictions in metabolic flux analysis using this compound as a tracer?

Methodological Answer: Apply empirical contradiction analysis:

Q. How can researchers optimize ²H-NMR parameters for studying this compound in complex biological matrices?

Methodological Answer: Use a triple-resonance cryoprobe to enhance sensitivity. Set acquisition parameters to:

Q. What methods mitigate interference from non-deuterated impurities in this compound batches?

Methodological Answer: Implement USP-style impurity profiling:

- Use HPLC with charged aerosol detection (CAD) for quantification.

- Set acceptance criteria at ≤0.1% for non-deuterated analogs (e.g., 1,2-Propanediol).

- Validate methods per ICH Q2(R1) guidelines .

Q. How can isotopic scrambling of this compound be minimized during high-temperature reactions?

Methodological Answer: Use low-temperature catalysis (e.g., enzyme-mediated reactions at 30°C) and avoid protic solvents. Monitor scrambling via ²H-NMR by tracking deuterium distribution in products .

Q. What approaches validate the role of this compound in stabilizing protein structures during cryopreservation?

Methodological Answer: Compare thermal denaturation profiles (via circular dichroism) of proteins with/without this compound. Use molecular dynamics simulations (AMBER force field) to assess deuterium’s impact on hydrogen-bonding networks .

Methodological Considerations

Q. How to design a robust literature review strategy for this compound applications?

Methodological Answer:

Q. What statistical frameworks address variability in deuterium quantification across experimental replicates?

Methodological Answer: Use mixed-effects models to account for batch-to-batch variability. Report relative standard deviation (RSD) for MS-based deuterium assays and validate via interlaboratory comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.